

What is Obidoxime chloride and its chemical structure

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Compound of Interest

Compound Name: Obidoxime

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Obidoxime Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Obidoxime chloride is a critical antidote for poisoning by organophosphorus compounds, a class of chemicals commonly found in pesticides and nerve agents. As a cholinesterase reactivator, **obidoxime** chloride plays a vital role in reversing the inhibition of acetylcholinesterase (AChE), an enzyme essential for the proper functioning of the nervous system. This technical guide provides an in-depth overview of **obidoxime** chloride, including its chemical properties, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and available toxicological data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and toxicology.

Introduction

Organophosphate (OP) poisoning is a significant global health concern, resulting from accidental or intentional exposure to pesticides and chemical warfare agents. OPs exert their toxic effects by irreversibly inhibiting acetylcholinesterase (AChE), leading to an accumulation of the neurotransmitter acetylcholine and subsequent overstimulation of cholinergic receptors.

This can result in a range of severe symptoms, including muscle weakness, respiratory distress, seizures, and death.[\[1\]](#)[\[2\]](#)[\[3\]](#)

The primary treatment for OP poisoning involves the administration of an anticholinergic agent, such as atropine, to counteract the effects of excess acetylcholine, and an oxime to reactivate the inhibited AChE. **Obidoxime** chloride is a potent bis-pyridinium oxime that has been demonstrated to be an effective AChE reactivator.[\[4\]](#)[\[5\]](#) This guide will delve into the technical aspects of **obidoxime** chloride, providing a detailed understanding of its properties and therapeutic applications.

Chemical Identity and Structure

Obidoxime chloride is the dichloride salt of **obidoxime**. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
IUPAC Name	1,1'-[oxybis(methylene)]bis[4-[(E)-(hydroxyimino)methyl]pyridinium] dichloride	[4]
Synonyms	Toxogonin, Toksobidin	[2] [4]
CAS Number	114-90-9	[2]
Molecular Formula	C ₁₄ H ₁₆ Cl ₂ N ₄ O ₃	[6]
Molecular Weight	359.21 g/mol	[6]
Appearance	Off-white powder with lumps	[6]
Melting Point	216-219 °C (decomposes)	[6]
Solubility	Freely soluble in water. Slightly soluble in DMSO and DMF.	[1] [7]

The chemical structure of **obidoxime** chloride consists of two pyridinium rings connected by an ether linkage. Each pyridinium ring contains an oxime group at the 4-position. This bis-quaternary structure is crucial for its activity as a cholinesterase reactivator.

Chemical Structure of **Obidoxime** Cation:

Figure 1. Mechanism of AChE Inhibition and Reactivation by **Obidoxime**.

Pharmacokinetics

The pharmacokinetic profile of **obidoxime** chloride has been studied in both healthy volunteers and patients with organophosphate poisoning. The key parameters are summarized below.

Parameter	Healthy Volunteers	OP Poisoned Patients	Reference
Administration Route	Intramuscular (IM), Intravenous (IV)	Intravenous (IV)	[8][9]
Time to Peak Plasma Concentration (IM)	20-40 minutes	-	[8]
Elimination Half-life	~2 hours	Biphasic: $t_{1/2(1)}$ 2.2 h, $t_{1/2(2)}$ 14 h	[8][9]
Volume of Distribution	~0.171 L/kg	$V(1)$ 0.32 L/kg, $V(2)$ 0.28 L/kg	[8][9]
Clearance	-	Total: 85.4 mL/min, Renal: 69 mL/min	[10]
Excretion	Primarily renal; 87% of IM dose excreted in 8 hours	58-80% of administered dose excreted in urine	[8][10][11]

Obidoxime is rapidly absorbed after intramuscular injection and is primarily eliminated unchanged by the kidneys. [8] In patients with severe organophosphate poisoning, the elimination half-life can be prolonged, and a biphasic elimination pattern has been observed. [9]

Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of **obidoxime** chloride is the reactivation of inhibited AChE. Its efficacy is dependent on the specific organophosphate involved.

Organophosphate	In Vitro Reactivation Efficacy	In Vivo Efficacy	Reference
Paraoxon	Highly effective (96.8%)	Effective	[11]
Tabun	More effective than HI-6	Effective	[11][12][13]
Sarin	Less effective than HI-6	Reactivates sarin-inhibited AChE	[11][14][15]
Soman	Ineffective	Ineffective	[11]
VX	Less effective than other oximes	Some reactivation	[11]
Cyclosarin	Unable to sufficiently reactivate	-	[11][15]
Methamidophos	Effective	Used in clinical cases of methamidophos poisoning	[10][11]

Obidoxime is particularly effective against poisoning by paraoxon and tabun. [11][12] However, its efficacy is limited against soman due to the rapid "aging" of the enzyme-inhibitor complex. The combination of **obidoxime** with other oximes, such as HI-6, has been suggested to broaden the spectrum of activity against different nerve agents. [15]

Toxicology

The acute toxicity of **obidoxime** chloride has been evaluated in various animal models.

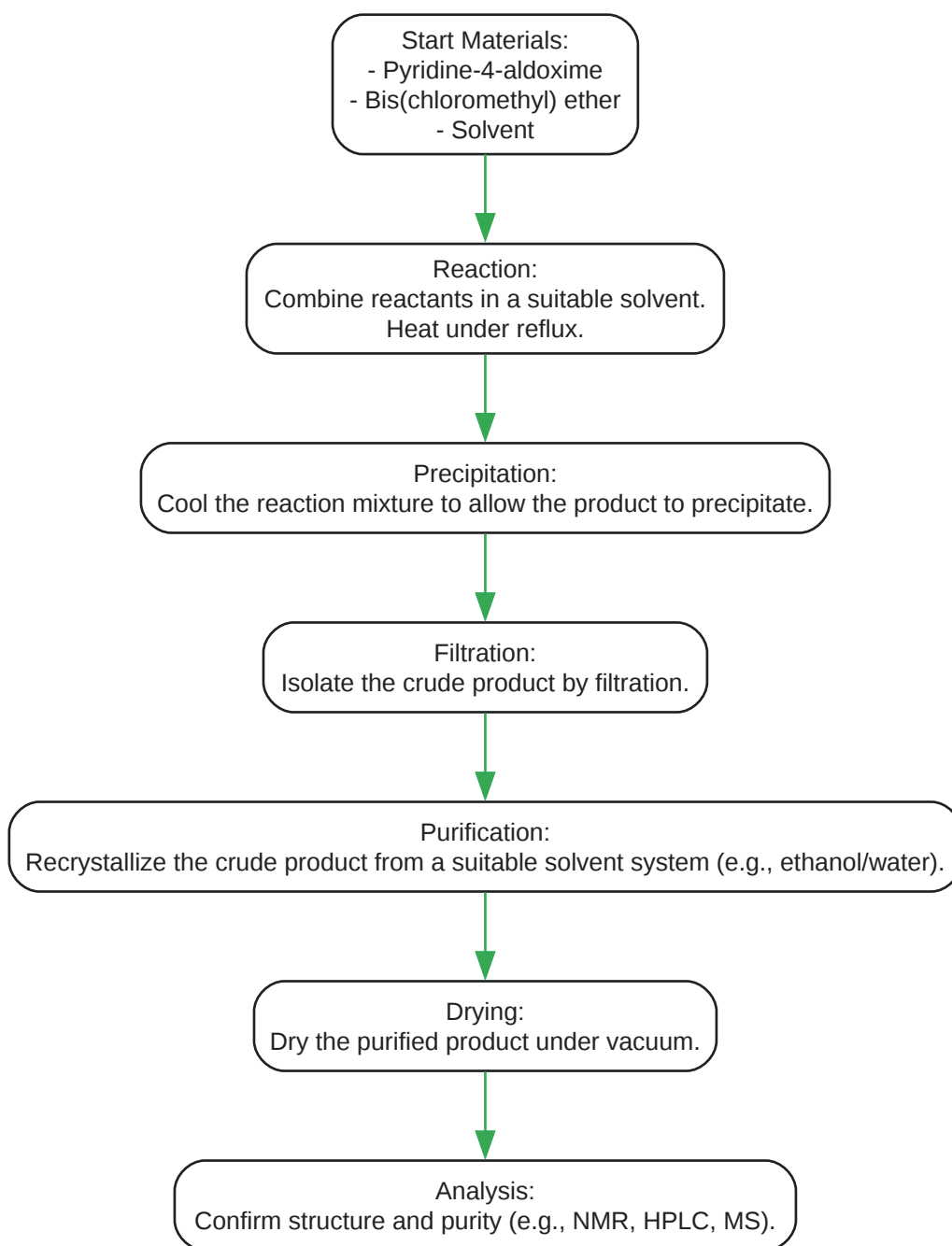
Species	Route of Administration	LD ₅₀ (mg/kg)	Reference
Mouse	Oral	>2240	[1]
Intraperitoneal	111-150	[1] [16]	
Intravenous	70	[1]	
Intramuscular	172	[1]	
Subcutaneous	183	[16] [17]	
Rat	Oral	>4000	[1] [6]
Intraperitoneal	110-225	[1] [16]	
Intravenous	133	[1] [6]	
Intramuscular	205	[16]	[16]
Cat	Intravenous	100	
Intramuscular	135	[16]	[16]
Rabbit	Intravenous	100	
Guinea Pig	Intramuscular	79	[16]

Symptoms of overdosage in animals include muscle weakness, paralysis, and respiratory distress. [\[8\]](#)In humans, side effects at therapeutic doses are generally mild but can include a sensation of heat, numbness, and dry mouth. [\[11\]](#)

Experimental Protocols

Synthesis

A general method for the preparation of **obidoxime** chloride involves the reaction of pyridine-4-aldoxime with bis(chloromethyl) ether. [\[1\]](#) Disclaimer: The following is a generalized workflow and not a detailed, validated protocol. Researchers should consult the primary literature and adapt the procedure with appropriate safety precautions.



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Figure 2. Generalized Synthesis Workflow for **Obidoxime** Chloride.

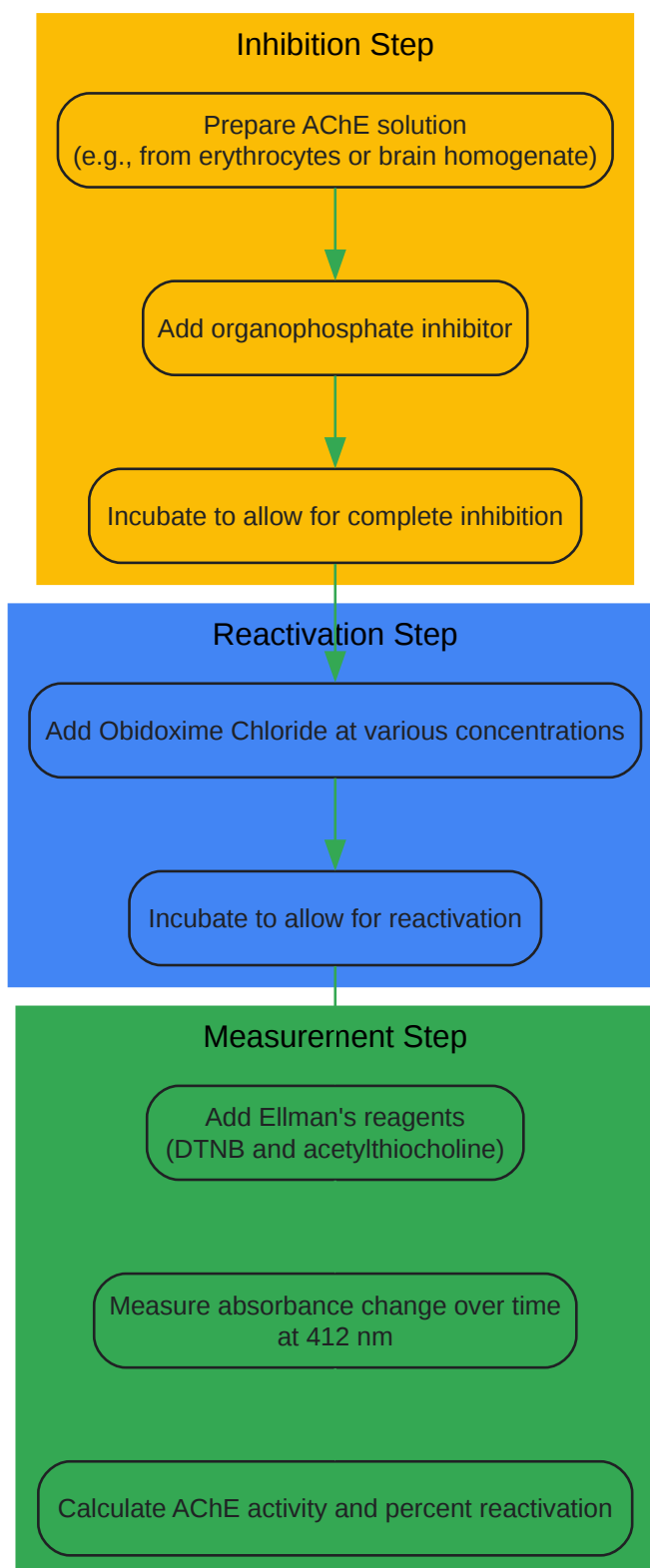
High-Performance Liquid Chromatography (HPLC) Analysis

The concentration of **obidoxime** chloride in biological samples can be determined by reversed-phase HPLC with UV detection. [11][18] General Method:

- Column: C18 reversed-phase column (e.g., 5 μ m, 125x4 mm). [11]* Mobile Phase: A mixture of an aqueous buffer (e.g., containing an ion-pairing agent like 1-heptane sulfonic acid and tetrabutylammonium phosphate) and an organic modifier (e.g., methanol). [11][18]*
Detection: UV spectrophotometry at approximately 288-301 nm. [7][11]* Internal Standard: A structurally related compound, such as HI-6, can be used for quantification. [11][18]

In Vitro Acetylcholinesterase Reactivation Assay

The ability of **obidoxime** chloride to reactivate inhibited AChE can be assessed using an in vitro assay, often based on the Ellman method. [11]



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